Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate
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Overview
Description
Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a heptylcarbamoyl group and a nitro group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate typically involves the esterification of 3-(heptylcarbamoyl)-5-nitrobenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, heat.
Reduction: Lithium aluminum hydride, dry ether.
Major Products Formed
Oxidation: 3-(heptylcarbamoyl)-5-aminobenzoate.
Substitution: 3-(heptylcarbamoyl)-5-nitrobenzoic acid.
Reduction: 3-(heptylcarbamoyl)-5-aminobenzoate.
Scientific Research Applications
Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a drug candidate for the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other functional materials.
Mechanism of Action
The mechanism of action of Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. This interaction can lead to the inhibition of specific biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Methyl 3-(heptylcarbamoyl)-5-nitrobenzoate can be compared with other similar compounds, such as:
Methyl 3-(hexylcarbamoyl)-5-nitrobenzoate: Similar structure but with a hexyl group instead of a heptyl group.
Methyl 3-(octylcarbamoyl)-5-nitrobenzoate: Similar structure but with an octyl group instead of a heptyl group.
Methyl 3-(heptylcarbamoyl)-4-nitrobenzoate: Similar structure but with the nitro group in the 4-position instead of the 5-position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H22N2O5 |
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Molecular Weight |
322.36 g/mol |
IUPAC Name |
methyl 3-(heptylcarbamoyl)-5-nitrobenzoate |
InChI |
InChI=1S/C16H22N2O5/c1-3-4-5-6-7-8-17-15(19)12-9-13(16(20)23-2)11-14(10-12)18(21)22/h9-11H,3-8H2,1-2H3,(H,17,19) |
InChI Key |
CCLBDTCBUWBWSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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